3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid
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Overview
Description
3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-ethynyl-3-methylmorpholine with 2,2,2-trifluoroacetic acid. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the required quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown promise in biochemical assays and as a probe in molecular biology studies.
Medicine: Research has explored its role in drug development, particularly for cancer and viral infections.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, in cancer research, the compound may inhibit certain enzymes or signaling pathways critical for tumor growth.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-3-methylmorpholine: This compound shares a similar core structure but lacks the trifluoroacetic acid moiety.
3-Methylmorpholine: A simpler analog without the ethenyl or trifluoroacetic acid groups.
2,2,2-Trifluoroacetic acid: While not structurally similar, it is a component of the compound and has its own distinct properties.
Uniqueness
3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid is unique due to the combination of its ethenyl and trifluoroacetic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
3-ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h3,8H,1,4-6H2,2H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDPGWLNKEPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C=C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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